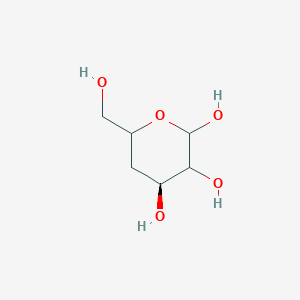

(4S)-6-(hydroxymethyl)oxane-2,3,4-triol

Beschreibung

(4S)-6-(hydroxymethyl)oxane-2,3,4-triol is a monosaccharide derivative characterized by a six-membered oxane ring with hydroxyl groups at positions 2, 3, and 4, and a hydroxymethyl substituent at position 4. The (4S) stereochemistry distinguishes it from other stereoisomers, influencing its biochemical interactions and physical properties.

Eigenschaften

Molekularformel |

C6H12O5 |

|---|---|

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

(4S)-6-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3?,4-,5?,6?/m0/s1 |

InChI-Schlüssel |

HDEMQQHXNOJATE-NKEXCQMJSA-N |

Isomerische SMILES |

C1[C@@H](C(C(OC1CO)O)O)O |

Kanonische SMILES |

C1C(OC(C(C1O)O)O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-D-glucose typically involves the deoxygenation of glucose derivatives. One common method is the reduction of 4-keto-D-glucose using specific reducing agents under controlled conditions. Another approach involves the use of protective groups to selectively deoxygenate the fourth carbon atom .

Industrial Production Methods: Industrial production of 4-Deoxy-D-glucose may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Desoxy-D-Glucose kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Säuren oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur weiter modifizieren.

Substitution: Das Wasserstoffatom am vierten Kohlenstoffatom kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene oder Nucleophile können unter bestimmten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation 4-Desoxy-D-Gluconsäure ergeben, während Substitutionsreaktionen verschiedene 4-substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

4-Desoxy-D-Glucose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glykoside verwendet.

Biologie: Es dient als Werkzeug, um den Glukosestoffwechsel und -transport in Zellen zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Desoxy-D-Glucose beinhaltet seine strukturelle Ähnlichkeit mit Glucose, wodurch es den Glukosestoffwechsel stören kann. Es hemmt die Glykolyse, indem es mit Glucose um die Aufnahme und Phosphorylierung konkurriert, was zu einer Energieverarmung in den Zellen führt. Dieser Effekt ist besonders ausgeprägt in sich schnell teilenden Zellen wie Krebszellen, was es zu einem potenziellen therapeutischen Mittel macht .

Ähnliche Verbindungen:

2-Desoxy-D-Glucose: Ein weiterer Desoxyzucker, der die Glykolyse hemmt und in der Krebsforschung verwendet wird.

18F-Fluor-2-Desoxy-D-Glucose: Ein radioaktiv markiertes Glucose-Analogon, das in der Positronen-Emissions-Tomographie (PET) zur Krebsdiagnose eingesetzt wird

Einzigartigkeit: 4-Desoxy-D-Glucose ist einzigartig in seiner spezifischen Deoxygenierung am vierten Kohlenstoffatom, die im Vergleich zu anderen Desoxyzuckern unterschiedliche chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, die Glykolyse in bestimmten Zelltypen selektiv zu hemmen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Wirkmechanismus

The mechanism of action of 4-Deoxy-D-glucose involves its structural similarity to glucose, allowing it to interfere with glucose metabolism. It inhibits glycolysis by competing with glucose for uptake and phosphorylation, leading to energy depletion in cells. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

α-Arbutin and β-Arbutin

- Structure: α-Arbutin [(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol] and β-arbutin [(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol] differ in the anomeric configuration (C1 hydroxyl orientation) and phenoxy substitution at C6 .

- Comparison: Unlike this compound, arbutins feature a phenolic ether group at C6, enabling tyrosinase inhibition and depigmenting activity. The absence of this group in the target compound suggests distinct biochemical roles.

Alkyloxy Derivatives (N7G, N8G, N9G)

- Structure : N7G [(2R,3R,4S,5S,6R)-2-(heptyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol], N8G, and N9G contain alkyl chains (C7–C9) at C2, increasing hydrophobicity .

- Alkyl derivatives exhibit enhanced membrane permeability, making them candidates for enzyme inhibition (e.g., AmsI protein tyrosine phosphatase) .

Glycosides and Functional Derivatives

4-Nitrophenyl β-D-Glucopyranoside

- Structure : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol features a nitrobenzyl group at C6 .

- Comparison : The nitro group enables chromogenic detection in enzymatic assays (e.g., β-glucosidase activity), a property absent in the target compound. This highlights how C6 substituents dictate analytical utility .

X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

- Structure : (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .

- Comparison : The indole moiety in X-Gal allows colorimetric detection of β-galactosidase activity, demonstrating how bulky C2 substituents expand biochemical applications compared to simpler hydroxymethyl derivatives .

Phenolic and Polyketide Derivatives

Complex Phenolic Glycosides

- Structure: and describe multi-ring phenolic glycosides with hydroxymethyl oxane moieties, such as (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-...phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. These compounds exhibit antioxidant and anti-inflammatory activities due to extended conjugation and hydroxyl groups .

Research Findings and Implications

- Stereochemistry : The (4S) configuration in the target compound may influence hydrogen bonding and solubility compared to (4R) isomers, though direct data are lacking.

- Functional Group Impact : Hydroxymethyl at C6 enhances hydrophilicity, whereas alkyl or aryl substituents (e.g., in N7G or arbutins) modulate lipophilicity and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.